Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280698
InChI: InChI=1S/C18H24N2O4/c1-4-5-6-11-24-14-9-7-13(8-10-14)16-15(17(21)23-3)12(2)19-18(22)20-16/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22)
SMILES:
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16280698

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methyl-2-oxo-4-[4-(pentyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name methyl 6-methyl-2-oxo-4-(4-pentoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H24N2O4/c1-4-5-6-11-24-14-9-7-13(8-10-14)16-15(17(21)23-3)12(2)19-18(22)20-16/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22)
Standard InChI Key KQEMVQSFBKXSOE-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Identification

The compound is characterized by the following identifiers:

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄
Molecular Weight332.4 g/mol
CAS NumberNot explicitly listed (Vulcanchem ID: VC16280698)
SMILESCCCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC
InChI KeyKQEMVQSFBKXSOE-UHFFFAOYSA-N
PubChem CID3768457

The structure comprises a bicyclic tetrahydropyrimidine system with two carbonyl groups (at positions 2 and 5), a methyl group at position 6, and a 4-(pentyloxy)phenyl substituent. The ester group at position 5 enhances solubility and reactivity for further derivatization.

Synthesis and Reaction Pathways

Optimization and Variants

  • Catalyst Selection: Sulfamic acid enhances yield (up to 78% for analogous compounds) and reduces reaction time .

  • Substituent Effects: The pentyloxyphenyl group introduces steric bulk and electron-donating effects, influencing both reactivity and physicochemical properties.

Computational Studies and Molecular Characteristics

DFT-Optimized Geometry

A density functional theory (DFT) study on a structurally related compound (ethyl 6-methyl-2-oxo-4-phenyl derivative) revealed:

ParameterValueSource
Bond LengthsC=O: ~1.22 Å, C–N: ~1.34 Å
HOMO-LUMO Gap~5.0 eV (indicative of moderate stability)
Mulliken ChargesNegative charges on oxygen atoms, positive on NH groups

For the target compound, the pentyloxyphenyl group is expected to alter electron density distribution, potentially affecting interactions with biological targets.

Electronic Properties

  • HOMO: Localized on the aromatic ring and ester carbonyl.

  • LUMO: Focused on the tetrahydropyrimidine core, suggesting reactivity at this site .

SubstituentEffect on Activity
PentyloxyphenylImproves solubility and bioavailability
Methyl EsterEnhances metabolic stability
HazardPrecaution
Skin IrritationAvoid prolonged exposure; wear gloves
Eye IrritationUse goggles during handling
IngestionToxic if consumed; seek medical attention

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator